molecular formula C18H16N2O9S B1589876 Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate CAS No. 92921-26-1

Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate

Cat. No.: B1589876
CAS No.: 92921-26-1
M. Wt: 436.4 g/mol
InChI Key: VHYRLCJMMJQUBY-UHFFFAOYSA-N
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Description

Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is a water-soluble, heterobifunctional crosslinker. It contains N-hydroxysuccinimide (NHS) ester and maleimide reactive groups at opposite ends of a medium-length aromatic spacer arm. This compound is primarily used for covalent conjugation of amine- and sulfhydryl-containing molecules, making it a valuable tool in biochemical and molecular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate involves the reaction of N-hydroxysuccinimide with 4-(4-maleimidophenyl)butyric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is widely used in various scientific research fields:

    Chemistry: Used as a crosslinking agent to study protein-protein interactions.

    Biology: Facilitates the conjugation of enzymes, antibodies, and other proteins to various surfaces or other biomolecules.

    Medicine: Employed in the development of targeted drug delivery systems and diagnostic assays.

    Industry: Utilized in the production of biosensors and other analytical devices

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds between its reactive groups and target molecules. The NHS ester reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions enable the stable conjugation of different biomolecules, facilitating various biochemical and molecular biology applications .

Comparison with Similar Compounds

Similar Compounds

    Succinimidyl 4-(4-maleimidophenyl)butyrate: Similar structure but lacks the sulfo group, making it less water-soluble.

    Sulphosuccinimidyl 6-(4-azido-2-nitrophenylamino)hexanoate: Another water-soluble crosslinker with different reactive groups.

    Sulphosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Contains a cyclohexane ring, providing different steric properties

Uniqueness

Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is unique due to its water solubility, which allows for cell surface labeling and other applications where membrane impermeability is crucial. Its medium-length aromatic spacer arm also reduces steric hindrance, making it more efficient in crosslinking reactions .

Properties

IUPAC Name

1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O9S/c21-14-8-9-15(22)19(14)12-6-4-11(5-7-12)2-1-3-17(24)29-20-16(23)10-13(18(20)25)30(26,27)28/h4-9,13H,1-3,10H2,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYRLCJMMJQUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437710
Record name 1-({4-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92921-26-1
Record name 1-({4-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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